molecular formula C9H6N2O3 B2630186 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1033202-06-0

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B2630186
CAS No.: 1033202-06-0
M. Wt: 190.158
InChI Key: DJHJGBQQSIXSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid is a high-value bifunctional chemical building block exclusively for research use. Its distinct structure, featuring both a carboxylic acid and a formyl group on the imidazo[1,2-a]pyridine scaffold, enables its application in diverse synthetic pathways, including the development of novel phosphonocarboxylate inhibitors . This compound is a key precursor for synthesizing sophisticated molecules aimed at infectious disease and oncology research. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, recognized for its significant biological activities . Researchers are actively exploring derivatives of this scaffold as potent antituberculosis agents that function by inhibiting the cytochrome bcc complex (QcrB), a promising target for combating drug-resistant strains of Mycobacterium tuberculosis . Furthermore, novel imidazo[1,2-a]pyridine analogues demonstrate potent anti-inflammatory and anticancer properties by suppressing key signaling pathways like NF-κB and STAT3, which are crucial for cancer cell survival and proliferation . The presence of two reactive functional groups makes this compound particularly useful for constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Handle with care following laboratory safety protocols. This product is intended for research purposes solely and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-7-4-10-8-3-6(9(13)14)1-2-11(7)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHJGBQQSIXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C=O)C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic strategies, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the condensation of appropriate aldehydes with imidazo[1,2-a]pyridine derivatives under acidic or basic conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize optimized synthetic routes to ensure high yield and purity. These processes often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.

Major Products

    Oxidation: this compound is converted to 3-carboxyimidazo[1,2-a]pyridine-7-carboxylic acid.

    Reduction: The formyl group is reduced to a hydroxymethyl group, forming 3-hydroxymethylimidazo[1,2-a]pyridine-7-carboxylic acid.

    Substitution: Halogenated derivatives such as 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating several diseases, including cancer and peptic ulcer diseases.

  • Anticancer Activity : Compounds derived from this compound have been studied for their anticancer properties. For instance, the imidazo[1,2-a]pyridine framework is known to exhibit activity against various cancer cell lines due to its ability to interact with specific biological targets .
  • Treatment of Peptic Ulcers : The compound has been noted for its potential therapeutic effects in treating peptic ulcer diseases. Its derivatives have been explored for their ability to inhibit gastric acid secretion and promote mucosal healing .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been achieved through various innovative methods:

  • Cu-Catalyzed C-H Functionalization : A notable synthetic route involves the copper-catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds using DMSO as a formylation reagent under oxidative conditions. This method is efficient and environmentally friendly, utilizing molecular oxygen as the oxidant .
  • Metal-Free Synthesis : Recent advancements have highlighted metal-free protocols for synthesizing imidazo[1,2-a]pyridine derivatives, which are significant due to their reduced ecological impact. These methods often employ organic acids or microwave-assisted techniques to enhance yields and reduce reaction times .

Biological Activities

The biological activities associated with this compound derivatives extend beyond anticancer and gastroprotective effects:

  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for further development as antibiotics or antifungal agents.
  • Enzyme Inhibition : Research indicates that certain derivatives can act as enzyme inhibitors, potentially useful in treating diseases linked to enzyme dysregulation.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Changunda et al. (2021)Synthesis MethodsDeveloped a metal-free method for the synthesis of imidazo[1,2-a]pyridines with high yields using eco-friendly conditions.
Nishimura et al. (2001)Biological ActivityInvestigated the efficacy of imidazo[1,2-a]pyridine derivatives in treating peptic ulcer diseases.
Hu et al. (2015)Anticancer ActivityReported on the anticancer properties of synthesized derivatives against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit the activity of certain kinases involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-7-carboxylic Acid (IPCA)

  • Substituents : Carboxylic acid at position 7.
  • Molecular Formula : C8H6N2O2.
  • Key Properties :
    • Blue emission (λem ≈ 450 nm) with a PLQY of 54.7% .
    • Forms stacked aggregates in CDs, preserving fluorescence when embedded in carbon matrices .
    • Synthesized via hydrothermal treatment of citric acid and EDA .
  • Comparison: The absence of the formyl group in IPCA results in simpler electronic conjugation, favoring strong blue emission.

3-Bromoimidazo[1,2-a]pyridine-7-carboxylic Acid

  • Substituents : Bromine at position 3, carboxylic acid at position 7.
  • Molecular Formula : C8H5BrN2O2.
  • Used as a synthetic intermediate for cross-coupling reactions .
  • Comparison : The bromine substituent introduces steric and electronic effects distinct from the formyl group, likely reducing fluorescence efficiency compared to the formyl derivative.

7-Trifluoromethylimidazo[1,2-a]pyridine-3-carboxylic Acid

  • Substituents : Trifluoromethyl (-CF3) at position 7, carboxylic acid at position 3.
  • Molecular Formula : C9H5F3N2O2.
  • Key Properties :
    • The electron-withdrawing -CF3 group increases acidity (predicted pKa ≈ -0.95) and may redshift emission .

6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic Acid

  • Substituents : Bromine at position 6, formyl at position 3, carboxylic acid at position 7.
  • Molecular Formula : C9H5BrN2O3.
  • Comparison : The additional bromine substituent differentiates this compound from this compound, likely reducing PLQY.

Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylate

  • Substituents : Bromine at position 3, ethyl ester at position 7.
  • Molecular Formula : C9H8BrN3O2.
  • Key Properties :
    • Esterification reduces polarity, altering solubility and fluorescence compared to carboxylic acid derivatives .
  • Comparison : The ester group diminishes the electron-withdrawing effect of -COOH, likely blue-shifting emission relative to the formyl-carboxylic acid derivative.

Data Table: Structural and Optical Properties

Compound Name Substituents Molecular Formula Emission (λem) PLQY Key References
This compound 3-CHO, 7-COOH C9H6N2O3 Not reported (inferred redshift) Not reported
Imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) 7-COOH C8H6N2O2 ~450 nm (blue) 54.7%
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid 3-Br, 7-COOH C8H5BrN2O2 Not reported Not reported
7-Trifluoromethylimidazo[1,2-a]pyridine-3-carboxylic acid 7-CF3, 3-COOH C9H5F3N2O2 Not reported Not reported
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid 6-Br, 3-CHO, 7-COOH C9H5BrN2O3 Not reported Not reported

Research Findings and Implications

  • Electronic Effects : The formyl group in this compound likely extends conjugation, redshift emission, and modify charge transfer dynamics compared to IPCA .
  • Synthetic Utility : Brominated derivatives serve as intermediates for cross-coupling reactions, while esterified forms improve solubility for specific applications .
  • Optical Tuning : Substitution with electron-withdrawing groups (-CHO, -Br, -CF3) offers pathways to tailor emission wavelengths and quantum yields in CDs .

Biological Activity

3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activity. The imidazo and pyridine moieties are known for their roles in various biochemical interactions, making this compound a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in signal transduction pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, which are crucial in cancer biology .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria .

Antimicrobial Efficacy

Table 1 summarizes the antimicrobial activity of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis≤ 1 μM
Staphylococcus aureus5 μM
Escherichia coli10 μM

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cell LineIC50 (μM)Reference
HeLa (cervical carcinoma)< 150
MCF-7 (breast cancer)200
A549 (lung cancer)180

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Tuberculosis Treatment : A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed significant activity against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.006 μM, indicating a strong potential for developing new antitubercular agents .
  • Cancer Therapy : Research involving the HeLa cell line revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance cytotoxicity. Compounds with specific substitutions exhibited IC50 values indicating potent anti-cancer activity .
  • Antimicrobial Resistance : Given the rising concern over antibiotic resistance, compounds like this compound are being investigated for their ability to combat resistant strains of bacteria, suggesting a promising avenue for future drug development .

Q & A

Q. What are the established synthetic routes for preparing 3-Formylimidazo[1,2-a]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via modifications of protocols used for related imidazo[1,2-a]pyridine derivatives. For example, imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) is typically synthesized via hydrothermal or microwave-assisted condensation of citric acid and ethylenediamine (EDA) at 130–200°C . To introduce the formyl group, post-synthetic modifications such as Vilsmeier-Haack formylation (using POCl₃ and DMF) or oxidative strategies could be employed. Optimization involves tuning reaction time (48–96 hours for amidation steps ), temperature (e.g., 90°C for ester-to-amide conversion ), and precursor ratios. Purity is enhanced via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H, ¹³C) to verify the formyl group (δ ~9-10 ppm) and aromatic protons .
  • Mass Spectrometry (MS) for molecular ion confirmation (e.g., exact mass analysis) .
  • IR Spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and formyl (C=O stretch ~1650 cm⁻¹) functional groups .
  • HPLC or Column Chromatography to isolate impurities, as demonstrated in IPCA purification .

Advanced Research Questions

Q. How can the contributions of molecular fluorophores (e.g., this compound) versus carbon cores be distinguished in carbon dot (CD) systems?

  • Methodological Answer :
  • Fluorescence Correlation Spectroscopy (FCS) and Time-Resolved Electron Paramagnetic Resonance (EPR) to differentiate free fluorophores (short lifetime, solution-dispersed) from carbon core emissions (longer lifetime, excitation-dependent) .
  • Selective Excitation : Emissions at <480 nm are attributed to molecular fluorophores, while >480 nm excitation highlights carbon core contributions .
  • Control Experiments : Compare luminescence of purified 3-Formylimidazo... derivatives with CD suspensions .

Q. What functionalization strategies enhance the photoluminescence or biocompatibility of this compound in nanocomposites?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Accelerates formation of IPCA derivatives (e.g., AEIPCA) with 49% yield .
  • Aza-Michael Coupling : Grafting onto cyclodextrins (e.g., VS-β-CD) via amine-vinyl sulfone reactions improves solubility and targeting .
  • Temperature Modulation : Adjust hydrothermal synthesis temperatures (e.g., 130–200°C) to balance fluorophore formation and carbon core size .

Q. How can contradictions in literature regarding emission mechanisms in CD systems be resolved?

  • Methodological Answer :
  • Comparative Studies : Synthesize CDs with and without isolated 3-Formylimidazo... derivatives to isolate emission sources .
  • Excitation-Emission Matrix (EEM) Analysis : Map wavelength-dependent behaviors to decouple overlapping signals .
  • Density Functional Theory (DFT) : Model electronic transitions to validate experimental observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.